

6-(Trifluoromethyl)pyridine-2-carbonyl chloride reagent grade information

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B1387844

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An In-depth Technical Guide to **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of **6-(Trifluoromethyl)pyridine-2-carbonyl chloride**. It moves beyond a simple cataloging of properties to provide field-proven insights into its application, reactivity, and handling, ensuring both scientific integrity and operational safety.

Strategic Overview: The Value Proposition of a Fluorinated Heterocyclic Building Block

6-(Trifluoromethyl)pyridine-2-carbonyl chloride is a highly valued reagent in modern medicinal and agrochemical chemistry. Its utility stems from the unique combination of a pyridine ring, a reactive acyl chloride, and a trifluoromethyl ($-CF_3$) group. The pyridine scaffold is a prevalent motif in bioactive molecules, while the acyl chloride provides a robust chemical handle for constructing amide and ester linkages.

The strategic incorporation of the $-CF_3$ group is the key differentiator. This moiety is prized in drug design for its ability to significantly modulate a molecule's physicochemical properties.^[1] It

can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to improve target binding affinity.[1][2] Consequently, **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** serves as a critical building block for introducing this high-value pharmacophore into new chemical entities.[3][4][5]

Core Physicochemical & Safety Data

A precise understanding of a reagent's properties is fundamental to its successful and safe application. The data below has been consolidated from supplier technical data sheets.[6][7][8]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1099597-77-9	[6][7]
Molecular Formula	C ₇ H ₃ ClF ₃ NO	[6][8]
Molecular Weight	209.55 g/mol	[6][7]
Appearance	Liquid	[6][7]
Density	1.450 g/mL at 25 °C	[6][7]
Refractive Index	n ₂₀ /D 1.473	[6][7]
Boiling Point	203.7 ± 40.0 °C (Predicted)	[7]
Storage Temperature	-20°C, under inert gas	[6][7][9]

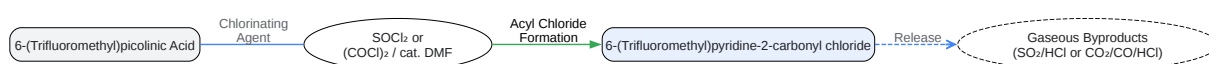
Table 2: GHS Hazard & Safety Information

Category	Information	Source
Pictogram	GHS05 (Corrosion)	[6]
Signal Word	Danger	[6]
Hazard Statement	H314: Causes severe skin burns and eye damage.	[6]
Precautionary Codes	P280, P305 + P351 + P338, P310	[6]
Storage Class	8A - Combustible corrosive hazardous materials	[6]
Handling Notes	Highly moisture-sensitive. Reacts violently with water. Handle under inert atmosphere (e.g., Argon, Nitrogen). Use in a chemical fume hood.	

Synthesis, Reactivity, and Mechanistic Considerations

General Synthesis Pathway

While multiple routes to trifluoromethylpyridines exist, **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** is most reliably prepared from its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for its clean reaction profile, as the byproducts (CO_2 , CO , HCl) are gaseous.



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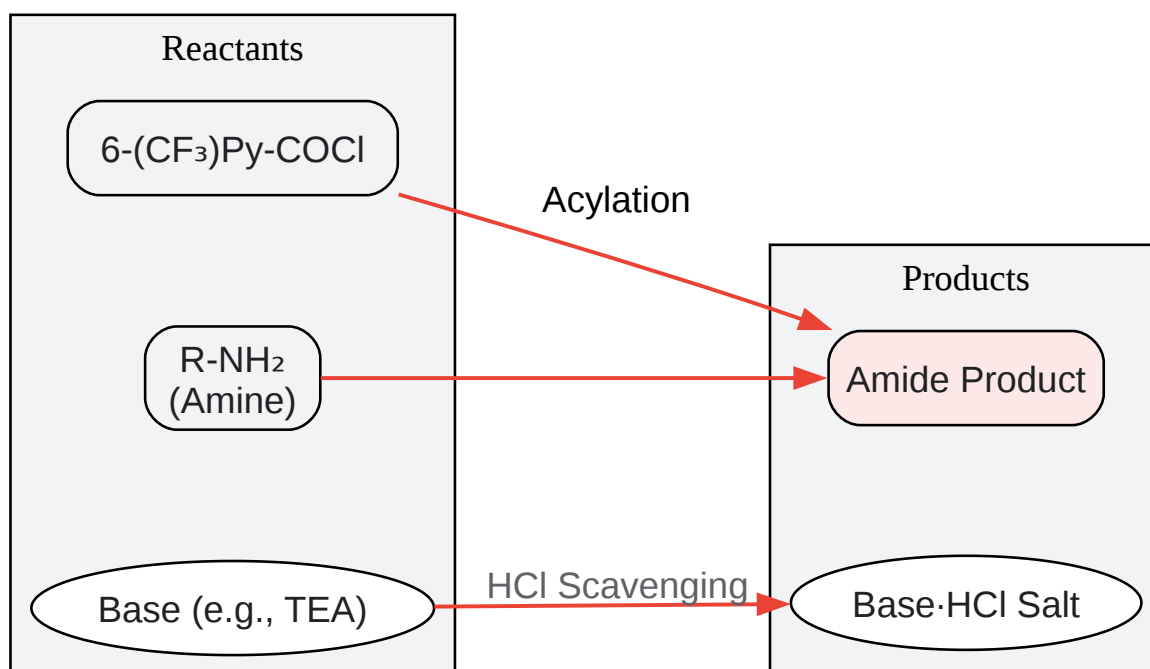
General synthesis of the title reagent from its carboxylic acid precursor.

Core Reactivity: The Acylation Engine

The primary utility of this reagent is as a potent acylating agent.^[10] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the trifluoromethyl-substituted pyridine ring. It readily reacts with a wide range of nucleophiles under anhydrous conditions.

- With Amines: Forms highly stable amide bonds. This is the most common application in drug discovery for linking molecular fragments.
- With Alcohols/Phenols: Forms ester bonds.
- With Water: Rapidly hydrolyzes back to the parent carboxylic acid, releasing hydrochloric acid. This is why stringent anhydrous handling conditions are mandatory.

The reaction with a primary or secondary amine is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves a critical, self-validating role: it neutralizes the HCl byproduct generated during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.



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Typical acylation workflow to form a stable amide product.

Field Applications in Drug Discovery & Agrochemicals

The 6-(trifluoromethyl)pyridine moiety is a privileged scaffold found in numerous advanced chemical entities.

- **Pharmaceuticals:** Derivatives are investigated as potent and selective modulators of biological targets. For example, compounds bearing this group have been designed as ROR γ t inverse agonists, which are a promising therapeutic target for treating autoimmune diseases like psoriasis and rheumatoid arthritis.[11] The trifluoromethyl group often plays a direct role in binding to hydrophobic pockets within the target protein, as seen in the development of HIV protease inhibitors and IDH2 inhibitors for leukemia.[4][12]
- **Agrochemicals:** This chemical scaffold is integral to modern pesticides.[5] The insecticide Sulfoxaflor, for instance, is based on a 6-(trifluoromethyl)pyridine structure and is synthesized using a related building-block strategy.[5] The -CF₃ group contributes to the molecule's efficacy and stability in the target pest.

Self-Validating Experimental Protocol: Amide Coupling

This protocol describes a generalized, yet robust, procedure for the acylation of a primary amine. The causality for each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-benzyl-6-(trifluoromethyl)pyridine-2-carboxamide.

Materials:

- **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** (1.0 eq)
- Benzylamine (1.0 eq)
- Triethylamine (TEA) (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Methodology:

- **Reactor Preparation (Causality: Ensure Anhydrous Conditions):** A round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This removes adsorbed water from the glassware, which would otherwise quench the highly reactive acyl chloride.
- **Reagent Dissolution:** The benzylamine (1.0 eq) and triethylamine (1.2 eq) are dissolved in anhydrous DCM and stirred under the inert atmosphere. The solution is cooled to 0 °C in an ice bath. Causality: Cooling moderates the initial exothermic reaction upon addition of the acyl chloride, preventing side reactions.

- Acyl Chloride Addition: **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** (1.0 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled amine solution over 10-15 minutes. Causality: Slow, dropwise addition maintains temperature control and prevents localized concentration spikes, leading to a cleaner reaction.
- Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. Causality: The formation of a white precipitate (triethylamine hydrochloride) is a visual indicator that the reaction is proceeding as the HCl byproduct is being neutralized.
- Aqueous Workup (Causality: Quench & Purify): The reaction is quenched by adding water. The mixture is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution (to remove any remaining HCl or unreacted acid), and then with brine (to reduce the solubility of organic material in the aqueous phase).
- Drying and Concentration: The separated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by column chromatography or recrystallization to yield the final amide product.

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